molecular formula C12H12O B1367582 4-Phenylcyclohex-3-en-1-one CAS No. 51171-71-2

4-Phenylcyclohex-3-en-1-one

Cat. No.: B1367582
CAS No.: 51171-71-2
M. Wt: 172.22 g/mol
InChI Key: VPDOJRAQWOKHHU-UHFFFAOYSA-N
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Description

4-Phenylcyclohex-3-en-1-one is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-phenylcyclohex-3-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDOJRAQWOKHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546579
Record name 2,5-Dihydro[1,1'-biphenyl]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51171-71-2
Record name 2,5-Dihydro[1,1'-biphenyl]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The phenyl-4-hydroxycyclohexanone produced in step (2), on mixing with a strong acid such as trifluoroacetic acid at moderate (room) temperature, yields 4-phenyl-3-cyclohexen-1-one. The thus produced compound (without isolation) is reduced at the 3-position of the cyclohexane ring, (e.g., with hydrogen in the presence of a catalyst such as palladium on charcoal) to yield 4-phenylcyclohexanone.
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phenyl-4-hydroxycyclohexanone
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Synthesis routes and methods II

Procedure details

To 34 ml. of well stirred trifluoroacetic acid, 50 g. of 4-phenyl-4-hydroxycyclohexanone (obtained as in Example 75) is added. After about 5 minutes the mixture is poured into an excess of aqueous sodium bicarbonate solution. The precipitated material is extracted with ether and the extract washed with water and brine and evaporated to dryness to give 4-phenyl-3-cyclohexen-1-one.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylcyclohex-3-en-1-one
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4-Phenylcyclohex-3-en-1-one
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Reactant of Route 6
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Customer
Q & A

Q1: Why is 4-phenylcyclohex-3-en-1-one a useful building block for synthesizing extended chains of six-membered rings?

A1: this compound possesses structural features that make it amenable to specific chemical reactions valuable in building ring systems. The research by [] demonstrates its utility in two key ways:

    Q2: What specific compound was targeted for synthesis using this compound in the study?

    A2: The study aimed to explore synthetic routes to [O6]paracyclophane. While not directly synthesized in this specific paper, the research demonstrated the successful synthesis of a key intermediate towards [O6]paracyclophane using this compound as a starting material [].

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